molecular formula C15H18F3NO2S B13323921 Rel-methyl (3R,5S)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate

Rel-methyl (3R,5S)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate

Cat. No.: B13323921
M. Wt: 333.4 g/mol
InChI Key: ZLLOLLGLYUPWFK-VXGBXAGGSA-N
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Description

Rel-methyl (3R,5S)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate is a synthetic organic compound characterized by its unique thiomorpholine ring structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-methyl (3R,5S)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate typically involves the following steps:

  • Formation of the Thiomorpholine Ring: : The thiomorpholine ring can be synthesized through a cyclization reaction involving a suitable dihaloalkane and a thiol. For instance, reacting 1,2-dibromoethane with thiourea under basic conditions can yield the thiomorpholine ring.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is often introduced via a nucleophilic substitution reaction. This can be achieved by reacting the thiomorpholine derivative with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.

  • Carboxylation: : The carboxylate group can be introduced through a carboxylation reaction, typically involving the reaction of the thiomorpholine derivative with carbon dioxide (CO2) under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, Rel-methyl (3R,5S)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its unique chemical properties may allow it to modulate biological pathways involved in diseases, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Rel-methyl (3R,5S)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiomorpholine ring can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R,5S)-2,2-dimethyl-5-phenylthiomorpholine-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    Ethyl (3R,5S)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and pharmacokinetics.

Uniqueness

Rel-methyl (3R,5S)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H18F3NO2S

Molecular Weight

333.4 g/mol

IUPAC Name

methyl (3R,5S)-2,2-dimethyl-5-[4-(trifluoromethyl)phenyl]thiomorpholine-3-carboxylate

InChI

InChI=1S/C15H18F3NO2S/c1-14(2)12(13(20)21-3)19-11(8-22-14)9-4-6-10(7-5-9)15(16,17)18/h4-7,11-12,19H,8H2,1-3H3/t11-,12-/m1/s1

InChI Key

ZLLOLLGLYUPWFK-VXGBXAGGSA-N

Isomeric SMILES

CC1([C@H](N[C@H](CS1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC)C

Canonical SMILES

CC1(C(NC(CS1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC)C

Origin of Product

United States

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